5-Oxo-2,5-dihydropyrazine-2-carboxamide
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Overview
Description
5-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxypyrazine-2-carboxamide typically involves the modification of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes a series of reactions including regioselective chlorination, bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination . These steps lead to the formation of intermediates that are further processed to obtain the target compound.
Industrial Production Methods
Industrial production of 5-hydroxypyrazine-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials to ensure the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The hydroxyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Hydroxypyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research focuses on its use as an antiviral agent, particularly against RNA viruses.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-hydroxypyrazine-2-carboxamide involves its interaction with viral RNA-dependent RNA polymerase. The compound is converted into its active form, which mimics purine nucleotides and inhibits viral replication. This selective inhibition prevents the virus from multiplying, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir): Known for its antiviral activity against influenza and other RNA viruses.
3-Hydroxypyrazine-2-carboxamide: Another pyrazine derivative with similar antiviral properties.
Uniqueness
5-Hydroxypyrazine-2-carboxamide is unique due to its specific structural features and the presence of both hydroxyl and carboxamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-oxo-2H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-3H,(H2,6,10) |
InChI Key |
QNYOHAOLADGZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=NC1C(=O)N |
Origin of Product |
United States |
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